molecular formula C18H25ClN2O B5212208 3-(diethylaminomethyl)-9-methyl-2,3-dihydro-1H-carbazol-4-one;hydrochloride

3-(diethylaminomethyl)-9-methyl-2,3-dihydro-1H-carbazol-4-one;hydrochloride

Cat. No.: B5212208
M. Wt: 320.9 g/mol
InChI Key: FQMSNIOTTPMSOW-UHFFFAOYSA-N
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Description

    Reagents: Diethylamine and formaldehyde.

    Conditions: The reaction is typically conducted in a solvent like ethanol, with the addition of a base such as sodium hydroxide to facilitate the formation of the diethylaminomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.

Properties

IUPAC Name

3-(diethylaminomethyl)-9-methyl-2,3-dihydro-1H-carbazol-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O.ClH/c1-4-20(5-2)12-13-10-11-16-17(18(13)21)14-8-6-7-9-15(14)19(16)3;/h6-9,13H,4-5,10-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMSNIOTTPMSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CCC2=C(C1=O)C3=CC=CC=C3N2C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diethylaminomethyl)-9-methyl-2,3-dihydro-1H-carbazol-4-one;hydrochloride typically involves multiple steps. One common method starts with the preparation of the carbazole core, followed by the introduction of the diethylaminomethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

  • Step 1: Synthesis of Carbazole Core

      Reagents: 9-methylcarbazole, formaldehyde, and diethylamine.

      Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylaminomethyl)-9-methyl-2,3-dihydro-1H-carbazol-4-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The diethylaminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-4-one derivatives, while substitution reactions can produce a variety of functionalized carbazole compounds.

Scientific Research Applications

3-(Diethylaminomethyl)-9-methyl-2,3-dihydro-1H-carbazol-4-one;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(diethylaminomethyl)-9-methyl-2,3-dihydro-1H-carbazol-4-one;hydrochloride involves its interaction with specific molecular targets. The diethylaminomethyl group can interact with various receptors and enzymes, modulating their activity. The carbazole core may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    9-Methylcarbazole: A precursor in the synthesis of the target compound.

    3-(Dimethylaminomethyl)-9-methylcarbazole: A structurally similar compound with a dimethylaminomethyl group instead of a diethylaminomethyl group.

    4-Hydroxycarbazole: Another carbazole derivative with different functional groups.

Uniqueness

3-(Diethylaminomethyl)-9-methyl-2,3-dihydro-1H-carbazol-4-one;hydrochloride is unique due to the presence of the diethylaminomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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